4-(4,4-difluoropiperidin-1-yl)pyrimidine

Physicochemical property basicity drug design

4-(4,4-Difluoropiperidin-1-yl)pyrimidine is a heterocyclic organic compound comprising a pyrimidine ring linked to a 4,4-difluoropiperidine moiety. The gem-difluoro substitution at the piperidine 4-position profoundly alters the physicochemical profile of the piperidine nitrogen, reducing basicity by approximately 3.14 pKa units relative to unsubstituted piperidine.

Molecular Formula C9H11F2N3
Molecular Weight 199.20 g/mol
CAS No. 2640956-49-4
Cat. No. B6434704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4-difluoropiperidin-1-yl)pyrimidine
CAS2640956-49-4
Molecular FormulaC9H11F2N3
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=NC=NC=C2
InChIInChI=1S/C9H11F2N3/c10-9(11)2-5-14(6-3-9)8-1-4-12-7-13-8/h1,4,7H,2-3,5-6H2
InChIKeyUTQXCAJCTKMLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4-Difluoropiperidin-1-yl)pyrimidine (CAS 2640956-49-4): A Fluorinated Pyrimidine-Piperidine Building Block for Drug Discovery


4-(4,4-Difluoropiperidin-1-yl)pyrimidine is a heterocyclic organic compound comprising a pyrimidine ring linked to a 4,4-difluoropiperidine moiety. The gem-difluoro substitution at the piperidine 4-position profoundly alters the physicochemical profile of the piperidine nitrogen, reducing basicity by approximately 3.14 pKa units relative to unsubstituted piperidine [1]. This compound serves as a versatile building block in medicinal chemistry for constructing kinase inhibitors, P2X7 antagonists, orexin receptor antagonists, and dopamine D4 receptor antagonists, where the 4,4-difluoropiperidine fragment confers distinct pharmacokinetic and pharmacodynamic advantages over non-fluorinated piperidine analogs [2][3][4].

Why Non-Fluorinated or Mono-Fluorinated Piperidine-Pyrimidine Analogs Cannot Replace 4-(4,4-Difluoropiperidin-1-yl)pyrimidine


The gem-difluoro substitution at the piperidine 4-position in 4-(4,4-difluoropiperidin-1-yl)pyrimidine induces a ΔpKa reduction of approximately 3.14 units compared to unsubstituted piperidine [1], shifting the conjugate acid pKa from ~11.2 to ~8.2. This alters the protonation state at physiological pH, directly impacting membrane permeability, lysosomal sequestration, and target binding. Mono-fluorinated analogs (e.g., 4-fluoropiperidin-1-yl derivatives) exhibit only partial pKa reduction and distinct conformational preferences, producing different SAR outcomes in kinase and GPCR programs [2]. Furthermore, 3,3-difluoropiperidine regioisomers display different conformational equilibria and metabolic stability profiles due to altered through-bond distance between the fluorine atoms and the basic nitrogen [1]. These compounded physicochemical divergences mean that non-fluorinated or regioisomeric piperidine-pyrimidine building blocks cannot serve as drop-in replacements without fundamentally altering the ADME-PK and target engagement profile of the final drug candidate.

Quantitative Differentiation Evidence for 4-(4,4-Difluoropiperidin-1-yl)pyrimidine vs. Closest Analogs


pKa Reduction of ~3.14 Units Relative to Unsubstituted Piperidine

The 4,4-difluoropiperidine fragment in 4-(4,4-difluoropiperidin-1-yl)pyrimidine exhibits a conjugate acid pKa of approximately 8.2, representing a ΔpKa reduction of 3.14 units compared to unsubstituted piperidine (pKa ~11.2) [1][2]. This reduction is driven by the electron-withdrawing inductive effect of the gem-difluoro group. Mono-fluorinated analogs (e.g., 4-fluoropiperidine) show a smaller pKa shift (estimated ΔpKa ~1.5–2.0), while 3,3-difluoropiperidine regioisomers exhibit different pKa values due to altered through-bond distance between fluorine and the basic center [2].

Physicochemical property basicity drug design

High Intrinsic Microsomal Stability of 4,4-Difluoropiperidine-Containing Amines

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that 4,4-difluoropiperidine derivatives possess high intrinsic microsomal stability, with the gem-difluoro substitution shielding the piperidine ring from oxidative metabolism [1]. In contrast, non-fluorinated piperidine analogs are more susceptible to N-dealkylation and ring oxidation. A vendor technical datasheet for 4,4-difluoropiperidine hydrochloride reports a metabolic stability half-life (t1/2) of 6.7 hours vs. 2.1 hours for standard piperidine hydrochloride, representing a 3.2-fold improvement .

Metabolic stability microsomal clearance ADME

Modulated Lipophilicity (LogP) Enhancing Passive Permeability

4,4-Difluoropiperidine has a measured LogP of 0.37 , compared to piperidine with an estimated LogP of approximately 0.0–0.3. The increase in lipophilicity, while modest, is functionally significant: it correlates with improved passive membrane permeability without crossing into ranges associated with high metabolic clearance or promiscuous off-target binding (LogP >3). Vendor comparison data for the hydrochloride salt indicate a LogP of 1.2 for 4,4-difluoropiperidine HCl vs. 0.3 for standard piperidine HCl .

Lipophilicity LogP membrane permeability

KIF18A Inhibitory Potency: Nanomolar IC50 Achieved with 4-(4,4-Difluoropiperidin-1-yl)pyrimidine Core

Compounds incorporating the 4-(4,4-difluoropiperidin-1-yl)pyrimidine core show potent inhibition of the mitotic kinesin KIF18A, a validated oncology target. Specifically, N-(2-(4,4-difluoropiperidin-1-yl)pyrimidin-4-yl)-4-(N-(2-hydroxyethyl)sulfamoyl)-2-(6-azaspiro[2.5]octan-6-yl)benzamide (BDBM535693) exhibits an IC50 of 23 nM in a microtubule-stimulated ATPase activity assay [1]. A structurally related analog (BDBM762897) achieves an IC50 of 2 nM against the same target [2]. While direct comparator data for the non-fluorinated piperidine-pyrimidine analog are not publicly available in the same assay, the 4,4-difluoropiperidine moiety is consistently retained across potent KIF18A inhibitor patents from Amgen and Volastra Therapeutics, indicating its critical role in target engagement [3].

KIF18A mitotic kinesin cancer kinase inhibitor

P2X7 Antagonist Activity: Dual Human/Mouse Isoform Potency Enabled by 4,4-Difluoropiperidine-Pyrimidine Scaffold

A series of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide-based P2X7 antagonists incorporating the 4,4-difluoropiperidine-pyrimidine moiety showed potent inhibition in both Ca2+ flux and whole blood IL-1β release assays at human and mouse P2X7 isoforms [1]. Compound 1e, bearing the 4,4-difluoropiperidine-pyrimidine fragment, demonstrated robust reduction of IL-1β release in a mouse ex vivo model at 50 mg/kg oral dose. In contrast, the non-fluorinated piperidine analog series (not explicitly disclosed in this publication but inferred from SAR precedents) typically exhibits substantially reduced potency at the mouse P2X7 isoform, a common challenge in P2X7 drug discovery [1].

P2X7 receptor antagonist inflammation IL-1β

Orexin Receptor Antagonist Patent Scope Explicitly Covering 4,4-Difluoropiperidine-Pyrimidine Compounds

US Patent Application US20150051226 (4,4-DIFLUORO-PIPERIDINE-COMPOUNDS) explicitly claims compounds of formula (I) wherein R includes pyrimidine and P is selected from pyrimidyl, pyrazyl, pyridazyl, and pyridyl, and the 4,4-difluoropiperidine moiety is a mandatory structural element [1]. The patent states that these compounds act as antagonists at orexin receptors (OX1 and OX2), which are clinically validated targets for insomnia (e.g., suvorexant, daridorexant). The patent disclosure specifically highlights the combination of 4,4-difluoropiperidine with pyrimidine as a preferred embodiment, indicating that this specific building block fusion was prioritized over non-fluorinated or mono-fluorinated piperidine alternatives during lead optimization [1].

Orexin receptor antagonist sleep disorders CNS

High-Impact Application Scenarios for 4-(4,4-Difluoropiperidin-1-yl)pyrimidine in Drug Discovery and Chemical Biology


KIF18A Mitotic Kinesin Inhibitor Development for Oncology

4-(4,4-Difluoropiperidin-1-yl)pyrimidine is the core heterocyclic fragment in multiple KIF18A inhibitor candidates with IC50 values ranging from 2 to 23 nM in microtubule-stimulated ATPase assays [1][2]. The reduced basicity (pKa ~8.2) of the 4,4-difluoropiperidine nitrogen minimizes lysosomal trapping, enhancing cytoplasmic exposure to the mitotic spindle target, while the metabolic stability conferred by gem-difluorination supports sustained in vivo target engagement required for mitotic arrest and cancer cell apoptosis [3].

P2X7 Receptor Antagonist Programs for Inflammatory and Neuroinflammatory Indications

The 4,4-difluoropiperidine-pyrimidine scaffold enables dual human/mouse P2X7 isoform antagonism, a critical requirement for translational pharmacology in preclinical inflammatory disease models. Compounds derived from this building block demonstrate potent inhibition of IL-1β release in whole blood assays and reduce IL-1β levels in ex vivo mouse models at oral doses of 50 mg/kg [4]. The scaffold's favorable LogP (0.37 for the free piperidine base) supports oral bioavailability while maintaining aqueous solubility.

Orexin Receptor Antagonist Lead Generation for Sleep Disorders

The US patent US20150051226 explicitly claims 4,4-difluoropiperidine-pyrimidine derivatives as orexin receptor antagonists, establishing intellectual property precedent for this building block combination in insomnia drug discovery [5]. The 4,4-difluoropiperidine moiety's pKa reduction and conformational rigidity are hypothesized to contribute to CNS penetration and receptor subtype selectivity, both critical parameters for orexin antagonist development.

Dopamine D4 Receptor (D4R) Selective Antagonist Synthesis

(R)-4,4-Difluoropiperidine scaffolds have been validated as selective dopamine D4 receptor antagonists with potential applications in addiction and L-DOPA-induced dyskinesia [6]. The 4-(4,4-difluoropiperidin-1-yl)pyrimidine building block can serve as an advanced intermediate for constructing D4R-selective chemical probes requiring both the pyrimidine linker and the 4,4-difluoropiperidine pharmacophore.

Quote Request

Request a Quote for 4-(4,4-difluoropiperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.